2-フェノキシエチル クロロホルメート

説明

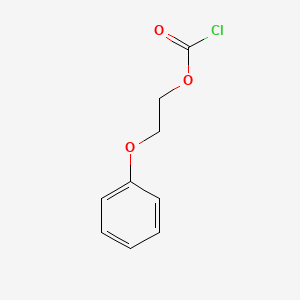

2-Phenoxyethyl chloroformate is an organic compound primarily used in the production of various chemicals and pharmaceutical intermediates . It is a colorless liquid with a pungent odor and is highly reactive due to the presence of an unstable chloroformate group .

Molecular Structure Analysis

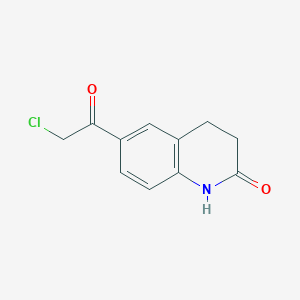

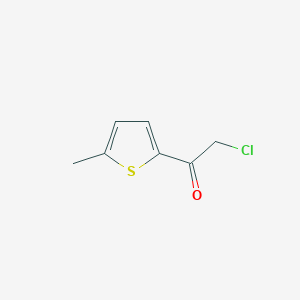

The molecular formula of 2-Phenoxyethyl chloroformate is C9H9ClO3 . It has a molecular weight of 200.62 g/mol . The compound contains a total of 22 bonds, including 13 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .

Chemical Reactions Analysis

The reactivity of 2-Phenoxyethyl chloroformate has been studied in the context of synthetic opioids . The method involves the treatment of the synthetic opioids with 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) at 60 °C for 3 h in dichloromethane .

Physical and Chemical Properties Analysis

2-Phenoxyethyl chloroformate has a molecular weight of 200.62 g/mol . It has a computed XLogP3-AA of 2.8, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 5 . The compound has a topological polar surface area of 35.5 Ų .

科学的研究の応用

フェンタニルの構造修飾

2-フェノキシエチル クロロホルメートは、ガスクロマトグラフィー分析によるレトロスペクティブな同定のために、フェンタニルの構造修飾に使用されます . この方法は、合成オピオイドを2,2,2-トリクロロエトキシカルボニルクロリド (TrocCl) で処理し、60 °Cで3時間、ジクロロメタン中で行われます . この方法は、このクラスの合成オピオイドの化学修飾におけるクロロホルメートの最初の応用です .

ガスクロマトグラフィー-質量分析のための誘導体化

2-フェノキシエチル クロロホルメートは、ガスクロマトグラフィー-質量分析に基づくメタボノミクスプロファイリングのための誘導体化に使用されます . この方法は、さまざまな化合物と尿サンプルの幅広い範囲にわたって広範囲に最適化および検証されています . この方法の分析変動は、ラット尿サンプルの生物学的変動よりも小さかった .

染料工業

2-フェノキシエチル クロロホルメートは、染料業界で使用されています . しかし、この分野におけるその用途の具体的な詳細は、ソースには記載されていません .

医学

2-フェノキシエチル クロロホルメートは、医学の分野でも使用されています . この分野におけるその用途の具体的な詳細は、ソースには記載されていません .

Safety and Hazards

When handling 2-Phenoxyethyl chloroformate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

The future outlook for the 2-Phenoxyethyl chloroformate market is optimistic, driven by the increasing demand for specialty chemicals across various industries . The growth in the pharmaceutical sector, coupled with the rising need for agrochemicals, is expected to propel the demand for this compound .

生化学分析

Biochemical Properties

2-Phenoxyethyl chloroformate plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, forming stable carbamate intermediates. These interactions are essential for studying enzyme mechanisms and protein functions. For instance, 2-Phenoxyethyl chloroformate can react with amino groups in proteins, leading to the formation of carbamate derivatives, which can be used to investigate enzyme active sites and protein-ligand interactions .

Cellular Effects

The effects of 2-Phenoxyethyl chloroformate on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes involved in critical cellular pathways. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Phenoxyethyl chloroformate has been shown to inhibit certain enzymes, leading to altered metabolic flux and changes in gene expression patterns . These effects can be utilized to study cellular responses to chemical modifications and to develop new therapeutic strategies.

Molecular Mechanism

At the molecular level, 2-Phenoxyethyl chloroformate exerts its effects through covalent modification of biomolecules. It binds to nucleophilic sites on enzymes and proteins, forming stable carbamate intermediates. This binding can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Additionally, 2-Phenoxyethyl chloroformate can induce changes in gene expression by modifying transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenoxyethyl chloroformate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term studies have shown that 2-Phenoxyethyl chloroformate can have lasting effects on cellular function, including sustained enzyme inhibition and altered metabolic pathways . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of 2-Phenoxyethyl chloroformate vary with different dosages in animal models. At low doses, the compound can selectively modify specific enzymes and proteins, leading to subtle changes in cellular function. At high doses, 2-Phenoxyethyl chloroformate can cause toxic effects, including enzyme inhibition, cellular stress, and tissue damage . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

2-Phenoxyethyl chloroformate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. For example, 2-Phenoxyethyl chloroformate can inhibit enzymes involved in amino acid metabolism, resulting in altered levels of amino acid derivatives

Transport and Distribution

Within cells and tissues, 2-Phenoxyethyl chloroformate is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For instance, 2-Phenoxyethyl chloroformate can bind to transport proteins, facilitating its uptake into cells and distribution to target sites . This transport and distribution are essential for understanding the compound’s cellular effects and optimizing its use in research.

Subcellular Localization

The subcellular localization of 2-Phenoxyethyl chloroformate is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, 2-Phenoxyethyl chloroformate can localize to the endoplasmic reticulum, where it modifies proteins involved in protein folding and secretion

特性

IUPAC Name |

2-phenoxyethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c10-9(11)13-7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGPDDREGSRIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188298 | |

| Record name | 2-Phenoxyethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34743-87-8 | |

| Record name | 2-Phenoxyethyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34743-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxyethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034743878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxyethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of using bis(trichloromethyl) carbonate as a starting material for 2-phenoxyethyl chloroformate synthesis?

A1: The research article "Study on the Synthesis of 2-phenoxyethyl Chloroformate" [] highlights the advantages of using bis(trichloromethyl) carbonate as a starting material for synthesizing 2-phenoxyethyl chloroformate. This method is emphasized for its potential benefits, which may include improved yield, reduced reaction steps, or milder reaction conditions. Further research and comparative studies would be needed to fully elucidate these advantages compared to alternative synthetic routes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)

![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)